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molecular formula C10H5NO4 B3048642 5-Nitronaphthalene-1,4-dione CAS No. 17788-47-5

5-Nitronaphthalene-1,4-dione

Cat. No. B3048642
M. Wt: 203.15 g/mol
InChI Key: VSBOSAGJYNRBJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03941815

Procedure details

The same procedure as in Example 1 was repeated except that 10.0 g of 1,4-naphthoquinone was added to 200 g of a mixed acid consisting of 83 percent by weight of sulfuric acid, 4 percent by weight of nitric acid and 13 percent by weight of water with maintaining a temperature of 5° to 10°C, to obtain 8.9 g of brown-colored crude 5-nitro-1,4-naphthoquinone of a melting point of 140°C. The D.V.S. of the reaction mixture after reaction was 6.1. The crude product was purified to obtain the similar results with Example 1.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
mixed acid
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[CH:3]=[CH:2]1.S(=O)(=O)(O)O.[N+:18]([O-])([OH:20])=[O:19]>O>[N+:18]([C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:5]=1[C:4](=[O:11])[CH:3]=[CH:2][C:1]2=[O:12])([O-:20])=[O:19]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(C=CC(C2=CC=CC=C12)=O)=O
Step Two
Name
mixed acid
Quantity
200 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with maintaining a temperature of 5° to 10°C

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2C(C=CC(C2=CC=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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